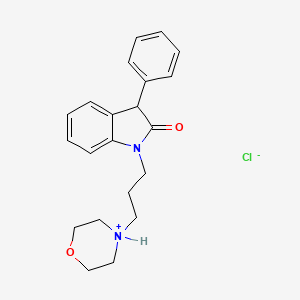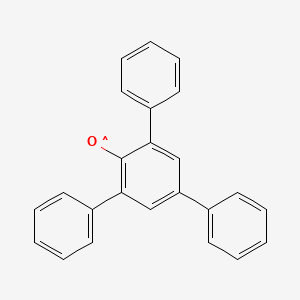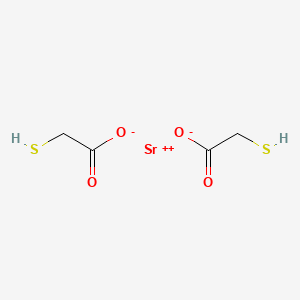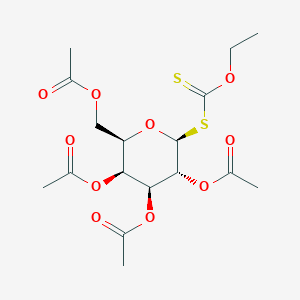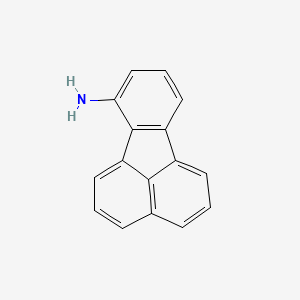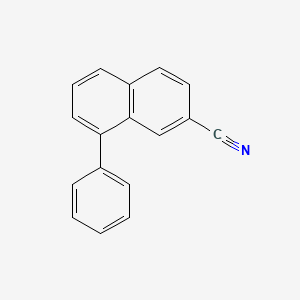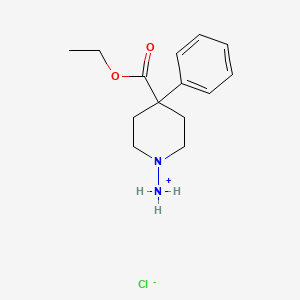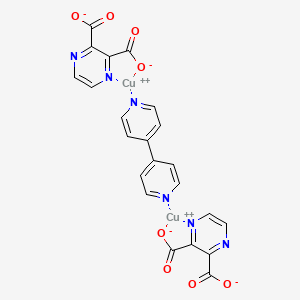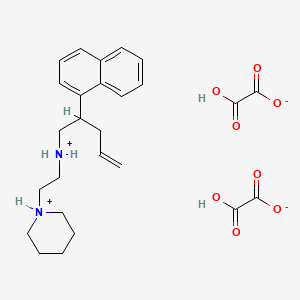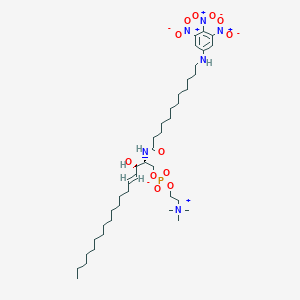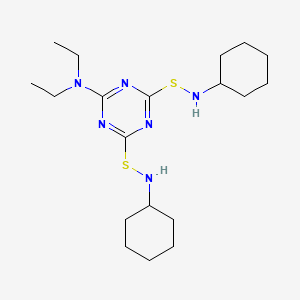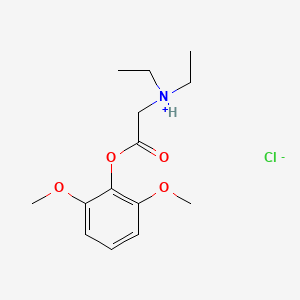
N,N-Diethylglycine 2,6-dimethoxyphenyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethylglycine 2,6-dimethoxyphenyl ester hydrochloride is a chemical compound with the molecular formula C14H21NO4·HCl and a molecular weight of 303.82 . This compound is a derivative of glycine, where the glycine molecule is modified with diethyl and 2,6-dimethoxyphenyl ester groups, and it is commonly used in various scientific research applications.
Métodos De Preparación
The synthesis of N,N-Diethylglycine 2,6-dimethoxyphenyl ester hydrochloride typically involves the esterification of N,N-diethylglycine with 2,6-dimethoxyphenol in the presence of a suitable acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane. After the reaction is complete, the product is purified through recrystallization or column chromatography to obtain the hydrochloride salt .
Análisis De Reacciones Químicas
N,N-Diethylglycine 2,6-dimethoxyphenyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
N,N-Diethylglycine 2,6-dimethoxyphenyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the development of new materials and chemical products, including polymers and coatings
Mecanismo De Acción
The mechanism of action of N,N-Diethylglycine 2,6-dimethoxyphenyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in the metabolism of amino acids, leading to changes in cellular function and signaling pathways .
Comparación Con Compuestos Similares
N,N-Diethylglycine 2,6-dimethoxyphenyl ester hydrochloride can be compared with other similar compounds such as:
N,N-Dimethylglycine: A derivative of glycine with two methyl groups instead of diethyl groups.
N,N-Diethylglycine: Similar to the compound but lacks the 2,6-dimethoxyphenyl ester group.
2,6-Dimethoxyphenyl Glycine Ester: A compound with a similar ester group but different substituents on the glycine molecule.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in scientific research.
Propiedades
Número CAS |
2085-85-0 |
|---|---|
Fórmula molecular |
C14H22ClNO4 |
Peso molecular |
303.78 g/mol |
Nombre IUPAC |
[2-(2,6-dimethoxyphenoxy)-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C14H21NO4.ClH/c1-5-15(6-2)10-13(16)19-14-11(17-3)8-7-9-12(14)18-4;/h7-9H,5-6,10H2,1-4H3;1H |
Clave InChI |
OGQHJKGALLZWIE-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CC(=O)OC1=C(C=CC=C1OC)OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



